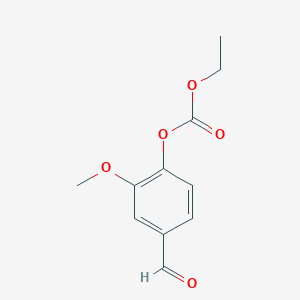
3-Fluoro-4-(3-hydroxypropane-1-sulfonyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(3-hydroxypropane-1-sulfonyl)benzene-1-sulfonamide is a chemical compound characterized by its unique structure, which includes a fluorine atom, a hydroxypropane sulfonyl group, and a benzene sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-hydroxypropane-1-sulfonyl)benzene-1-sulfonamide typically involves multiple steps, including the introduction of the fluorine atom, the formation of the hydroxypropane sulfonyl group, and the attachment of the benzene sulfonamide group. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-(3-hydroxypropane-1-sulfonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropane group can be oxidized to form corresponding sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted benzene derivatives. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
3-Fluoro-4-(3-hydroxypropane-1-sulfonyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(3-hydroxypropane-1-sulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzene-1-sulfonyl chloride
- Benzene, 1-fluoro-4-(methylsulfonyl)-
- Benzene, 1-ethenyl-3-fluoro-
Uniqueness
3-Fluoro-4-(3-hydroxypropane-1-sulfonyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorine atom and a hydroxypropane sulfonyl group allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propiedades
| 108966-77-4 | |
Fórmula molecular |
C9H12FNO5S2 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
3-fluoro-4-(3-hydroxypropylsulfonyl)benzenesulfonamide |
InChI |
InChI=1S/C9H12FNO5S2/c10-8-6-7(18(11,15)16)2-3-9(8)17(13,14)5-1-4-12/h2-3,6,12H,1,4-5H2,(H2,11,15,16) |
Clave InChI |
YMPAILZZZMECHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)N)F)S(=O)(=O)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






